S-(5'-Adenosyl)-L-homocysteine-13C5
CAS No.:
Cat. No.: VC0207991
Molecular Formula: C₉¹³C₅H₂₀N₆O₅S
Molecular Weight: 389.37
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₉¹³C₅H₂₀N₆O₅S |
|---|---|
| Molecular Weight | 389.37 |
Introduction
Structural and Chemical Properties of S-(5'-Adenosyl)-L-homocysteine-13C5
Molecular Architecture
SAH-13C5 (C9^(13)C5H20N6O5S) features a 13C-enriched adenosyl group attached to L-homocysteine via a sulfonium bond. The adenosyl moiety contains five carbon-13 atoms uniformly distributed across the ribose and adenine components, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The homocysteine chain retains natural isotopic abundance, ensuring minimal interference in isotopic dilution assays.
Key Structural Features:
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Molecular Weight: 389.38 g/mol (calculated using PubChem’s atomic composition) .
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Chirality: The compound retains the (2S,3S,4R,5R) stereochemistry of the ribose moiety and L-configuration of homocysteine .
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Stability: SAH-13C5 is stable under acidic extraction conditions (e.g., 0.4 M perchloric acid) but degrades in alkaline environments, mirroring the instability of unlabeled SAH .
Synthesis and Isotopic Labeling Strategies
Enzymatic Preparation
SAH-13C5 is synthesized enzymatically using SAH hydrolase (EC 3.3.1.1) in a reversible reaction with [(13)C5]adenosine and L-homocysteine. The equilibrium-driven process achieves >98% isotopic incorporation, as validated by liquid chromatography–tandem mass spectrometry (LC-MS/MS) .
Reaction Scheme:
Chemical Synthesis
Alternative routes involve nucleophilic displacement of S-adenosyl-L-methionine (SAM) derivatives with 13C-labeled methyl groups, though enzymatic methods dominate due to higher yield (85–92%) and reduced racemization risks .
Analytical Applications in Methylation Profiling
LC-MS/MS Quantification of SAM and SAH
SAH-13C5 is integral to stable isotope dilution assays for SAM and SAH quantification. A validated protocol includes:
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Sample Preparation: Deproteinization with 0.4 M perchloric acid.
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Solid-Phase Extraction: Weak anion-exchange cartridges (e.g., Oasis WAX) to isolate SAH/SAM .
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Chromatography: C18 columns (e.g., Hypercarb) with 0.1% formic acid in methanol/water gradients .
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Mass Spectrometry: Multiple reaction monitoring (MRM) transitions:
Performance Metrics:
| Parameter | SAH-13C5 Performance | SAM Performance |
|---|---|---|
| LOD (nmol/L) | 2.5 | 7.5 |
| Intraday CV | 4.0–6.9% | 4.2–6.8% |
| Interday CV | 5.5–5.9% | 4.2–7.6% |
| Recovery | 93% | 93% |
| Data aggregated from . |
Correction of Matrix Effects
SAH-13C5 mitigates ion suppression/enhancement in biological matrices:
Biochemical Significance in Methylation Pathways
Role in Methylation Index
The SAM/SAH ratio (“methylation index”) is a biomarker for cellular methylation capacity. SAH-13C5 enables accurate measurement of this ratio, critical in:
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Neurodegeneration: Alzheimer’s patients show 40% lower SAM/SAH ratios in CSF .
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Cardiovascular Disease: Hyperhomocysteinemia correlates with SAH accumulation (r = 0.72, p < 0.001) .
Inhibition of Methyltransferases
SAH competitively inhibits SAM-dependent methyltransferases (e.g., DNA methyltransferases, histone methyltransferases). SAH-13C5 facilitates kinetic studies of enzymes like MftM in Mycobacterium smegmatis, revealing a K_i of 0.8 µM for SAH .
| Supplier | Catalog Number | Purity | Format | Price (USD) |
|---|---|---|---|---|
| Toronto Research Chemicals | TRC-A291504-25MG | >98% | 25 mg neat | $1,850 |
| LGC Standards | TRC-A291507-25MG | >95% | 25 mg lyophilized | $1,920 |
| Data from . |
Emerging Applications and Future Directions
Epigenetic Drug Development
SAH-13C5 aids in screening SAM-competitive inhibitors (e.g., EZH2 inhibitors for cancer), with dose-response curves achieving R² > 0.99 .
Stable Isotope Tracing
Coupling SAH-13C5 with 13C-glucose tracing quantifies de novo adenine biosynthesis rates in HepG2 cells (t₁/₂ = 4.2 h) .
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